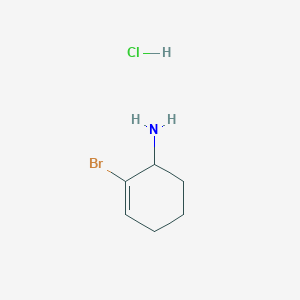

2-Bromocyclohex-2-en-1-amine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-bromocyclohex-2-en-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10BrN.ClH/c7-5-3-1-2-4-6(5)8;/h3,6H,1-2,4,8H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNNUCCBTZBHWLK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC=C(C(C1)N)Br.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11BrClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.51 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Preparative Strategies for 2 Bromocyclohex 2 En 1 Amine Hydrochloride

Established Synthetic Pathways to 2-Bromocyclohex-2-en-1-amine

The most prominently documented and validated route for the synthesis of 2-Bromocyclohex-2-en-1-amine hydrochloride proceeds through the reductive amination of its corresponding ketone precursor, 2-Bromocyclohex-2-en-1-one (B1278525). This transformation is a cornerstone in the preparation of the target compound, offering a reliable and efficient method for the installation of the amine group at the C1 position.

The reaction typically involves the treatment of 2-Bromocyclohex-2-en-1-one with an ammonia (B1221849) source, such as ammonium (B1175870) chloride, in the presence of a suitable reducing agent. A commonly employed reducing agent for this purpose is sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which is known for its mildness and selectivity in reductive amination reactions. The process is generally carried out in a chlorinated solvent like dichloroethane (DCE) under controlled temperature conditions, often starting at 0°C and gradually warming to room temperature to ensure high yields, which can exceed 90% after purification by methods like column chromatography. researchgate.net

Precursor Synthesis and Derivatization Approaches

Synthesis of 2-Bromocyclohex-2-en-1-one as a Key Synthon

A direct and effective method for the preparation of 2-Bromocyclohex-2-en-1-one involves the bromination of cyclohex-2-en-1-one. This reaction is typically performed using bromine (Br₂) in a suitable solvent such as dichloromethane (B109758) (CH₂Cl₂) or acetic acid. The reaction conditions are carefully controlled, often at low temperatures (0–5°C), to prevent over-bromination and other side reactions. This method provides the α-bromo enone in nearly quantitative yields, making it a highly efficient process for generating the key intermediate. The crude 2-Bromocyclohex-2-en-1-one obtained is often of sufficient purity for subsequent steps without the need for extensive purification. researchgate.netyoutube.com

Table 1: Synthesis of 2-Bromocyclohex-2-en-1-one

| Starting Material | Reagent | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|

| Cyclohex-2-en-1-one | Br₂ | CH₂Cl₂ | 0-5°C | ~98% | youtube.com |

Transformation of Related Halogenated Cyclohexenones to Amines

While the direct synthesis from 2-Bromocyclohex-2-en-1-one is well-established, analogous transformations of other halogenated cyclohexenones to their corresponding amines serve as important precedents. For instance, the conversion of 2-chlorocyclohex-2-en-1-one to the corresponding amine can be envisioned through similar reductive amination protocols. The reactivity of the carbon-halogen bond and the carbonyl group allows for a range of synthetic manipulations. The choice of halogen can influence the reaction conditions, with bromo derivatives often being more reactive and thus preferred for subsequent nucleophilic substitutions or coupling reactions.

Amine Installation Methodologies on Cyclohexene (B86901) Scaffolds

The introduction of an amine group onto a cyclohexene ring is a pivotal step in the synthesis of the target compound. Several methodologies can be employed, with nucleophilic substitution and reductive amination being the most prominent strategies.

Nucleophilic Substitution Reactions in Cyclohexene Systems

Nucleophilic substitution presents a direct approach for the formation of a carbon-nitrogen bond on a cyclohexene scaffold. In the context of synthesizing 2-Bromocyclohex-2-en-1-amine, this could theoretically involve the direct displacement of a suitable leaving group by an amine nucleophile. Allylic halides, such as 3-bromocyclohexene, are known to undergo nucleophilic substitution reactions. The reactivity of these systems is enhanced by the ability of the double bond to stabilize the transition state or carbocation intermediate through resonance.

However, the direct substitution of the vinylic bromine in 2-Bromocyclohex-2-en-1-one with an amine is generally challenging due to the increased strength of the C(sp²)-Br bond compared to a C(sp³)-Br bond. Therefore, this approach is less commonly employed for the synthesis of the target molecule compared to the reductive amination of the corresponding ketone.

Reductive Amination Strategies

Reductive amination is a highly effective and widely used method for the synthesis of amines from carbonyl compounds. This strategy is central to the preparation of this compound from 2-Bromocyclohex-2-en-1-one. The process involves the initial formation of an imine or enamine intermediate from the reaction of the ketone with an amine, followed by in situ reduction.

A variety of reducing agents can be employed for this transformation, each with its own advantages in terms of reactivity, selectivity, and handling.

Table 2: Common Reducing Agents for Reductive Amination

| Reducing Agent | Abbreviation | Typical Solvents | Key Features |

|---|---|---|---|

| Sodium triacetoxyborohydride | NaBH(OAc)₃ | Dichloroethane, Tetrahydrofuran | Mild and selective, tolerates a wide range of functional groups. |

| Sodium cyanoborohydride | NaBH₃CN | Methanol, Ethanol | Effective for reducing imines in the presence of ketones. |

| Sodium borohydride | NaBH₄ | Methanol, Ethanol | A more general reducing agent, can also reduce the starting ketone. |

The choice of the reducing agent is critical for the success of the reductive amination. For the synthesis of 2-Bromocyclohex-2-en-1-amine, the use of a mild and selective reagent like sodium triacetoxyborohydride is preferred to avoid unwanted side reactions, such as the reduction of the carbon-bromine bond or the carbon-carbon double bond. researchgate.net This strategy provides a robust and high-yielding pathway to the desired product.

Hydroamination and Aminofunctionalization of Cyclohexenes

Hydroamination, the direct addition of an N-H bond across a carbon-carbon double bond, represents an atom-economical route to amines. wikipedia.org This reaction can be performed intermolecularly, using a separate amine and an unsaturated compound, or intramolecularly to form heterocyclic structures. wikipedia.orglibretexts.org For the synthesis of a cyclohexylamine (B46788) derivative, the hydroamination of cyclohexene or its precursors is a primary consideration. globethesis.com While the direct hydroamination of unactivated alkenes like cyclohexene is challenging and often requires catalysts, various systems have been developed to facilitate this transformation. wikipedia.orgresearchgate.net Catalysts for hydroamination are diverse, ranging from acids and bases to transition metal complexes. libretexts.org

Aminofunctionalization is a broader category of reactions that install an amine group onto a molecular scaffold. In the context of a cyclohexene ring, this can be achieved through various pathways. For instance, intramolecular bromo-amination of a 1,4-cyclohexadiene (B1204751) derivative has been used to create complex amine structures, demonstrating the simultaneous introduction of bromine and nitrogen functionalities. nih.gov Another powerful strategy involves the three-component difunctionalization of cyclohexenyl triflates, which can undergo processes like aminohalogenation, providing a versatile entry to highly substituted cyclohexene products. researchgate.net Radical-based methods have also been explored, such as the radical transfer hydroamination of aminated cyclohexadienes, which proceeds with good anti-Markovnikov selectivity. nih.gov These methods highlight the potential to construct the 2-bromo-1-amino substitution pattern on a cyclohexene ring through strategic functionalization of diene or triflate precursors.

Catalytic Approaches in the Synthesis of this compound

Catalytic methods offer powerful tools for the synthesis of complex amines, providing high levels of control over selectivity and efficiency. The formation of the allylic amine moiety in 2-Bromocyclohex-2-en-1-amine is well-suited to transition metal-catalyzed approaches that can activate the allylic position or facilitate C-N bond formation.

Transition Metal-Catalyzed Amine Alkylation

Transition metal catalysis is central to modern organic synthesis, enabling the construction of C-N bonds through various mechanisms. For allylic amines, these methods often proceed via π-allyl intermediates or direct C-H amination pathways. nih.gov

Palladium-Catalyzed Methodologies (e.g., alkene carboamination, intermolecular hydroamination)

Palladium catalysts are exceptionally versatile for C-N bond formation. One notable strategy is the three-component carboamination of dienes, which simultaneously forms a C-C and a C-N bond. A highly regio- and enantioselective palladium-catalyzed carboamination of 1,3-cyclohexadiene (B119728) with aryl iodides and anilines has been developed to produce valuable chiral cyclohexenylamines. dicp.ac.cn This reaction proceeds under mild conditions and demonstrates that the core cyclohexenylamine structure can be assembled efficiently from simple precursors. dicp.ac.cn The mechanism is believed to involve a nucleophilic attack as the rate-determining step. dicp.ac.cn

The table below summarizes the scope of the palladium-catalyzed three-component carboamination of 1,3-cyclohexadiene.

| Aryl Iodide | Aniline | Product | Yield (%) | Enantiomeric Excess (ee %) |

|---|---|---|---|---|

| Iodobenzene | Aniline | (R,R)-N,3-diphenylcyclohex-4-en-1-amine | 95 | 98 |

| 4-Iodotoluene | Aniline | (R,R)-3-(p-tolyl)-N-phenylcyclohex-4-en-1-amine | 96 | 98 |

| 4-Fluoroiodobenzene | Aniline | (R,R)-3-(4-fluorophenyl)-N-phenylcyclohex-4-en-1-amine | 92 | 98 |

| Iodobenzene | 4-Methoxyaniline | (R,R)-N-(4-methoxyphenyl)-3-phenylcyclohex-4-en-1-amine | 94 | 98 |

| Iodobenzene | 4-Chloroaniline | (R,R)-N-(4-chlorophenyl)-3-phenylcyclohex-4-en-1-amine | 93 | 98 |

Data sourced from a study on Pd-catalyzed enantioselective three-component carboamination of 1,3-cyclohexadiene. dicp.ac.cn

Furthermore, palladium-catalyzed intermolecular hydroamination provides another direct route. While many examples focus on vinylarenes organic-chemistry.org or other activated systems, the development of catalysts for the hydroamination of less activated cyclic olefins is an active area of research. berkeley.edu

Rhodium-Catalyzed Transformations

Rhodium complexes are highly effective catalysts for allylic amination reactions. researchgate.net These transformations can proceed through various mechanisms, including allylic C-H amination, which offers a direct route to functionalize an existing alkene without pre-activation. chemrxiv.org Intramolecular rhodium(III)-catalyzed allylic amination has been successfully used to synthesize cyclic amines like pyrrolidines and piperidines from unsaturated N-sulfonylamines. rsc.org For intermolecular reactions, rhodium catalysts can facilitate the dynamic kinetic asymmetric transformation of racemic allylic substrates to yield chiral allylic amines with high enantioselectivity. researchgate.netnih.gov Mechanistic studies, supported by DFT calculations, suggest that the rate-determining step in some rhodium-catalyzed allylic C-H aminations is the initial C-H activation to form a Rh(π-allyl) complex. chemrxiv.org

Ruthenium-Catalyzed Processes

Ruthenium is a cost-effective and versatile catalyst in organic synthesis. dicp.ac.cn While less common than palladium or rhodium for allylic amination, ruthenium complexes are potent catalysts for C-H activation and allylic functionalization. dicp.ac.cnnih.gov For example, [Ru(p-cymene)Cl2]2 has been used to catalyze the C-H allylation of arenes with allylic amines, demonstrating its ability to facilitate reactions at the allylic position. rsc.org Given the capacity of ruthenium catalysts to mediate various C-H functionalization and redox-neutral addition reactions, a potential pathway to the target compound could involve the enantioselective addition of an amine source to a suitable diene or the direct C-H amination of a 2-bromocyclohexene precursor. dicp.ac.cn

Hydrogen-Borrowing Catalysis for Amine Synthesis

Hydrogen-borrowing catalysis, also known as hydrogen autotransfer, is an elegant and atom-economical process for forming C-N bonds. acs.org This methodology allows stable and inexpensive alcohols to be used as alkylating agents, with water being the only byproduct. acs.orgrsc.org The general mechanism involves the temporary, catalyst-mediated oxidation of an alcohol to a reactive carbonyl intermediate. nih.gov This intermediate then reacts with an amine to form an imine, which is subsequently reduced by the hydrogen initially "borrowed" by the catalyst, thus regenerating the active catalyst and yielding the final amine product. acs.orgnih.gov

This strategy is directly applicable to the synthesis of allylic amines from allylic alcohols. chemistryviews.org A plausible route to 2-Bromocyclohex-2-en-1-amine would start from 2-bromocyclohex-2-en-1-ol. An iron- or ruthenium-based catalyst would oxidize the alcohol to 2-bromocyclohex-2-en-1-one in situ. This ketone would then undergo reductive amination with an ammonia source to furnish the desired product. A variety of earth-abundant first-row transition metals, particularly iron, have been developed for N-alkylation reactions via the borrowing-hydrogen approach. rsc.org

The table below lists various transition metal catalysts employed in N-alkylation reactions via the borrowing hydrogen mechanism.

| Catalyst System | N-Nucleophile | Alcohol Substrate | Product Type |

|---|---|---|---|

| (Cyclopentadienone)iron carbonyl complex | Primary/Secondary Amines | Allylic Alcohols | N-Allylated Amines |

| [Ru(p-cymene)Cl₂]₂ with diphosphine ligand | Aryl/Alkyl Amines | Primary/Secondary Alcohols | N-Alkylated Amines |

| [Cp*IrCl₂]₂ with KOH | Anilines | Primary Alcohols | N-Alkylated Anilines |

| Fe(II) phthalocyanine | Heteroaryl Amines | Benzylic Alcohols | Secondary Amines |

Data compiled from reviews and primary literature on borrowing hydrogen catalysis. rsc.orgchemistryviews.orgscripps.edu

Once the free base, 2-Bromocyclohex-2-en-1-amine, is synthesized via any of these catalytic routes, it can be converted to the corresponding hydrochloride salt by treatment with hydrochloric acid.

Rearrangement-Based Syntheses (e.g., Overman Rearrangement)

The Overman rearrangement stands as a powerful and stereoselective method for the synthesis of allylic amines from allylic alcohols, proceeding through a organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement. organic-chemistry.orgwikipedia.org This transformation is particularly valuable as it facilitates a 1,3-transposition of the alcohol and amine functionalities. organic-chemistry.org While direct documented evidence for the synthesis of this compound via the Overman rearrangement is not prevalent in readily available literature, the principles of this reaction can be applied to devise a plausible synthetic route starting from the corresponding allylic alcohol, 2-Bromocyclohex-2-en-1-ol.

The proposed synthetic strategy commences with the reaction of 2-Bromocyclohex-2-en-1-ol with trichloroacetonitrile (B146778) in the presence of a base to form an allylic trichloroacetimidate (B1259523) intermediate. This intermediate, upon heating, undergoes a concerted, pericyclic organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement to yield an allylic trichloroacetamide (B1219227). The rearrangement is known to be highly diastereoselective and can be influenced by thermal conditions or the use of metal catalysts such as those based on mercury(II) or palladium(II). wikipedia.org Subsequent hydrolysis of the trichloroacetamide group affords the desired 2-Bromocyclohex-2-en-1-amine, which can then be converted to its hydrochloride salt.

The general mechanism involves the initial formation of the allylic trichloroacetimidate. The alcohol is deprotonated by a base, and the resulting alkoxide attacks the electrophilic carbon of trichloroacetonitrile. The subsequent rearrangement proceeds through a cyclic, chair-like transition state, which accounts for the high degree of stereocontrol often observed in these reactions. organic-chemistry.org Finally, the amide linkage of the rearranged product is cleaved under hydrolytic conditions to liberate the free amine.

A hypothetical reaction scheme for the synthesis of this compound via the Overman rearrangement is presented below:

Step 1: Formation of the Allylic Trichloroacetimidate 2-Bromocyclohex-2-en-1-ol is reacted with trichloroacetonitrile using a catalytic amount of a strong base, such as sodium hydride or potassium carbonate.

Step 2: organic-chemistry.orgorganic-chemistry.org-Sigmatropic Rearrangement The formed allylic trichloroacetimidate is heated in a suitable high-boiling solvent, such as toluene (B28343) or xylene, to induce the thermal organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement, yielding N-(2-Bromocyclohex-2-en-1-yl)-2,2,2-trichloroacetamide.

Step 3: Hydrolysis and Salt Formation The resulting trichloroacetamide is subjected to hydrolysis, typically under basic conditions, to cleave the amide bond and produce 2-Bromocyclohex-2-en-1-amine. Subsequent treatment with hydrochloric acid would then furnish the final product, this compound.

The following interactive data table summarizes the key aspects of this proposed synthetic methodology.

| Step | Reactants | Reagents | Key Intermediate | Product |

| 1 | 2-Bromocyclohex-2-en-1-ol, Trichloroacetonitrile | Base (e.g., NaH, K₂CO₃) | 2-Bromocyclohex-2-en-1-yl 2,2,2-trichloroacetimidate | - |

| 2 | 2-Bromocyclohex-2-en-1-yl 2,2,2-trichloroacetimidate | Heat or Catalyst (e.g., Pd(II), Hg(II)) | - | N-(2-Bromocyclohex-2-en-1-yl)-2,2,2-trichloroacetamide |

| 3 | N-(2-Bromocyclohex-2-en-1-yl)-2,2,2-trichloroacetamide | Base (for hydrolysis), HCl | - | This compound |

This rearrangement-based approach offers a viable, albeit less commonly documented, alternative to other synthetic methods like reductive amination for the preparation of this compound. The stereospecificity inherent to the Overman rearrangement could be particularly advantageous in synthetic campaigns where control of stereochemistry is crucial.

Reaction Mechanisms and Mechanistic Elucidation Pertaining to 2 Bromocyclohex 2 En 1 Amine Hydrochloride

Mechanistic Aspects of Halogenated Cycloalkenylamine Formation

The synthesis of 2-bromocyclohex-2-en-1-amine and its derivatives can be conceptualized through several fundamental reaction mechanisms. The specific pathway is often dictated by the choice of starting materials and reaction conditions.

A plausible route to the formation of a 2-bromocycloalkenyl scaffold involves radical substitution at the allylic position of a cyclohexene (B86901) derivative. This process is analogous to the well-established allylic bromination of alkenes using N-bromosuccinimide (NBS) under UV irradiation or with a radical initiator. libretexts.orgnih.gov

The mechanism proceeds via a radical chain reaction:

Initiation: The reaction is initiated by the homolytic cleavage of an initiator or the Br-N bond in NBS to generate a bromine radical (Br•).

Propagation:

A bromine radical abstracts an allylic hydrogen atom from the cyclohexene ring, forming a resonance-stabilized allylic radical and hydrogen bromide (HBr). nih.gov The stability of this allylic radical is a key driving force for the selectivity of the reaction, as the bond dissociation energy of an allylic C-H bond (approximately 370 kJ/mol) is significantly lower than that of a vinylic C-H bond (around 465 kJ/mol). libretexts.org

The HBr produced then reacts with NBS to generate a low, steady concentration of molecular bromine (Br₂). nih.gov

The allylic radical then reacts with Br₂ to form the allylic bromide product and another bromine radical, which continues the chain reaction. libretexts.org

Subsequent introduction of the amine functionality would then lead to the final product.

Table 1: Comparison of Bond Dissociation Energies

| Bond Type | Bond Dissociation Energy (kJ/mol) | Relative Stability of Resulting Radical |

| Vinylic C-H | ~465 | Least Stable |

| Secondary Alkyl C-H | ~410 | More Stable |

| Allylic C-H | ~370 | Most Stable |

Alternatively, the formation of 2-bromocyclohex-2-en-1-amine can be envisioned through nucleophilic pathways. One hypothetical route could involve the reaction of a primary amine with 2-bromocyclohex-2-en-1-one (B1278525). This would proceed via a nucleophilic addition to the carbonyl group.

The mechanism for such a reaction typically involves:

Nucleophilic Attack: The lone pair of the amine nitrogen attacks the electrophilic carbonyl carbon of the 2-bromocyclohex-2-en-1-one. libretexts.orglibretexts.org

Proton Transfer: A proton is transferred from the nitrogen to the oxygen, forming a neutral carbinolamine intermediate. libretexts.orglibretexts.org

Dehydration: Under acidic conditions, the hydroxyl group of the carbinolamine is protonated, converting it into a good leaving group (water). Subsequent elimination of water leads to the formation of an imine (or Schiff base). libretexts.org

Another potential, though less common, pathway could involve the direct nucleophilic substitution of a suitable leaving group on a cyclohexene ring by an amine. However, nucleophilic substitution at an sp²-hybridized carbon, as in a vinyl halide, is generally disfavored for Sₙ2 reactions due to steric hindrance and the high energy of the transition state. libretexts.org Such reactions, when they do occur, often proceed through more complex mechanisms like addition-elimination. wikipedia.org

Derivatives, Analogues, and Synthetic Applications of 2 Bromocyclohex 2 En 1 Amine Hydrochloride

Synthesis of Substituted 2-Bromocyclohex-2-en-1-amine Derivatives

The primary amine group of 2-bromocyclohex-2-en-1-amine is a key functional handle for the synthesis of a wide range of derivatives. Standard reactions for amine functionalization, such as N-alkylation and N-acylation, can be readily applied to this substrate to generate novel substituted compounds.

N-Alkylation: The nucleophilic nature of the primary amine allows for N-alkylation through reaction with alkyl halides. docbrown.infochemguide.co.uk This reaction proceeds via a nucleophilic substitution mechanism, where the lone pair of electrons on the nitrogen atom attacks the electrophilic carbon of the alkyl halide, displacing the halide and forming a new carbon-nitrogen bond. chemguide.co.uk The initial product is a secondary amine, which itself can undergo further alkylation to yield a tertiary amine and subsequently a quaternary ammonium (B1175870) salt. libretexts.org To achieve selective mono-alkylation, reaction conditions must be carefully controlled, often by using a large excess of the initial amine or specific strategies to prevent over-alkylation. libretexts.org

N-Acylation: Derivatives can also be prepared through N-acylation. The reaction of 2-bromocyclohex-2-en-1-amine with acyl chlorides or acid anhydrides results in the formation of stable amide derivatives. libretexts.org This reaction is typically robust and high-yielding, proceeding through the nucleophilic attack of the amine on the carbonyl carbon of the acylating agent.

These fundamental reactions enable the synthesis of a diverse library of derivatives from the parent compound, as depicted in the following general schemes:

| Reaction Type | Reactant | Product |

| N-Alkylation | Alkyl Halide (R-X) | N-Alkyl-2-bromocyclohex-2-en-1-amine |

| N-Acylation | Acyl Chloride (R-COCl) | N-Acyl-2-bromocyclohex-2-en-1-amine |

Table 1: General Synthetic Routes for 2-Bromocyclohex-2-en-1-amine Derivatives.

Role as a Synthetic Building Block in Complex Molecule Construction

The bifunctional nature of 2-bromocyclohex-2-en-1-amine, possessing both a nucleophilic amine and a vinyl bromide moiety suitable for cross-coupling reactions, makes it a valuable precursor in the synthesis of more complex molecular architectures.

While amines are prevalent functional groups in over 40% of pharmaceuticals and drug candidates, specific documented instances of 2-bromocyclohex-2-en-1-amine hydrochloride as a direct intermediate in the synthesis of commercial drugs are not extensively reported in the surveyed scientific literature. illinois.edu However, the structural motifs accessible from this compound are relevant to medicinal chemistry. For instance, the related compound, 2-bromocyclohex-2-en-1-one (B1278525), has been suggested as a potential intermediate in the synthesis of Taxol, a prominent anticancer drug. The broad utility of functionalized cyclohexanes and amines in drug discovery suggests the potential for derivatives of 2-bromocyclohex-2-en-1-amine to serve as intermediates in future pharmaceutical development. nih.gov

There is a lack of specific information in the scientific literature detailing the application of this compound or its direct derivatives as precursors in the synthesis of agrochemicals.

Integration into Polycyclic and Heterocyclic Scaffolds

The reactivity of this compound allows for its incorporation into more complex ring systems, including those containing multiple stereocenters and fused heterocyclic frameworks.

Chiral 1,2-diamines are a critical class of compounds, serving as essential building blocks for bioactive molecules and as ligands in asymmetric catalysis. rsc.orgresearchgate.netwikipedia.org The trans-1,2-diaminocyclohexane scaffold, in particular, is one of the most important chiral structures used in the development of organocatalysts. researchgate.net

The synthesis of chiral trans-1,2-diaminocyclohexane derivatives often begins from precursors such as cyclohexene (B86901) oxide. A common strategy involves the ring-opening of cyclohexene oxide with an amine to form a trans-2-aminocyclohexanol. The hydroxyl group is then converted into a good leaving group (e.g., a mesylate), which facilitates an intramolecular cyclization to form an aziridinium (B1262131) ion. Subsequent ring-opening of this intermediate with a second amine nucleophile yields the desired trans-1,2-diamine. arkat-usa.org While this demonstrates a general approach to cyclohexyl diamines, specific synthetic routes starting from 2-bromocyclohex-2-en-1-amine to produce chiral 1,2-diamine analogues are not prominently detailed in the literature. A hypothetical route could involve stereoselective epoxidation of the double bond followed by nucleophilic ring-opening, though this has not been explicitly documented.

A notable application that utilizes a closely related precursor is the synthesis of substituted tetrahydroindoloisoquinolines, which are complex, fused heterocyclic scaffolds. This synthesis is achieved through an intramolecular palladium-catalyzed alkene carboamination reaction.

In research conducted by Alicea and Wolfe, the key substrate for this transformation is generated in two steps starting from commercially available materials. The synthesis begins with the coupling of 2-allylaniline (B3051291) with 2-bromocyclohex-1-ene-1-carbaldehyde. This initial step involves a reductive amination to form the secondary amine, 2-Allyl-N-[(2-bromocyclohex-1-en-1-yl)methyl]aniline.

| Step | Reactant 1 | Reactant 2 | Product |

| 1 | 2-Allylaniline | 2-Bromocyclohex-1-ene-1-carbaldehyde | 2-Allyl-N-[(2-bromocyclohex-1-en-1-yl)methyl]aniline |

| 2 | 2-Allyl-N-[(2-bromocyclohex-1-en-1-yl)methyl]aniline | Pd Catalyst | Substituted Tetrahydroindoloisoquinoline |

Table 2: Key Steps in the Synthesis of Tetrahydroindoloisoquinolines.

This N-substituted derivative then undergoes an intramolecular Pd-catalyzed alkene carboamination. This powerful reaction forms two rings, a new C-C bond, and a new C-N bond in a single transformation, yielding the complex tetrahydroindoloisoquinoline structure. acs.org This synthetic strategy highlights the utility of the bromocyclohexene framework in constructing intricate polycyclic molecules. acs.org

Guanidine-Containing Compounds from Amine Precursors

The synthesis of guanidine-containing compounds from primary amines is a well-established transformation in organic chemistry. This conversion, known as guanidinylation, typically involves the reaction of an amine with a guanylating agent. Common guanylating agents include cyanamide, O-alkylisoureas, S-alkylisothioureas, and various pyrazole-carboxamidines. The reaction proceeds by the nucleophilic attack of the amine on the electrophilic carbon of the guanylating agent, followed by the elimination of a leaving group to form the guanidine (B92328) moiety.

A general scheme for this reaction is as follows:

R-NH₂ + Guanylating Agent → R-NH-C(=NH)NH₂

Despite the prevalence of this synthetic strategy, a specific search of the scientific literature did not yield direct examples of this compound being used as the amine precursor for the synthesis of guanidine-containing compounds. While theoretically possible, the reaction conditions and outcomes for this specific substrate have not been detailed in the available research.

Table 1: Common Guanylating Agents and Their General Application

| Guanylating Agent | Leaving Group | Typical Reaction Conditions |

| Cyanamide | - | Acidic or neutral pH |

| S-Methylisothiourea | CH₃SH | Basic conditions |

| 1H-Pyrazole-1-carboxamidine | Pyrazole | Neutral or basic conditions |

| N,N'-Di-Boc-N''-triflylguanidine | Triflate | Mild, often room temperature |

Synthesis of Cyclitols and Aminocyclitols

Cyclitols (polyhydroxycycloalkanes) and their amino-derivatives, aminocyclitols, are important classes of compounds, with many exhibiting significant biological activity. Their synthesis often involves the stereoselective functionalization of a pre-existing carbocyclic scaffold. The vinyl bromide and amine functionalities of this compound could theoretically serve as handles for introducing hydroxyl and additional amino groups to the cyclohexene ring.

Potential synthetic strategies could involve:

Epoxidation and Ring-Opening: Epoxidation of the double bond followed by nucleophilic ring-opening with water or an amine nucleophile could introduce hydroxyl and amino functionalities.

Hydroboration-Oxidation: This two-step process could be used to introduce a hydroxyl group to the double bond.

Nucleophilic Substitution: The bromide could potentially be displaced by a hydroxyl or amino group under certain conditions.

However, a review of the available scientific literature did not provide specific examples of this compound being utilized as a starting material for the synthesis of cyclitols or aminocyclitols. The synthetic routes to these molecules typically start from other precursors, such as sugars or other functionalized cyclohexene derivatives.

Contribution to the Synthesis of Natural Products and Bioactive Compounds (General)

The structural motif of a functionalized cyclohexene amine is present in various natural products and bioactive compounds, particularly in alkaloids. Therefore, this compound represents a potential synthetic precursor for such molecules. The vinyl bromide functionality is particularly useful for carbon-carbon bond-forming reactions, such as Suzuki, Stille, or Heck couplings, which would allow for the elaboration of the cyclohexene ring. The amine group can be a key element in the construction of heterocyclic ring systems commonly found in alkaloids.

While the potential for this compound in the synthesis of natural products and bioactive molecules is evident from its structure, the current body of scientific literature does not provide specific, documented examples of its use in the total synthesis of such compounds. The general contribution of this specific hydrochloride salt to the synthesis of these complex molecules remains an area for potential future research.

Advanced Spectroscopic Characterization and Structural Analysis of 2 Bromocyclohex 2 En 1 Amine Hydrochloride

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the molecular structure of organic compounds. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For 2-Bromocyclohex-2-en-1-amine hydrochloride, a combination of one-dimensional and multi-dimensional NMR techniques offers a complete picture of its chemical architecture.

Proton (¹H) NMR spectroscopy provides information on the number of different types of protons and their neighboring environments. In the case of this compound, the protonation of the amine group to form an ammonium (B1175870) salt (–NH3+) significantly influences the chemical shifts (δ), particularly for protons on adjacent carbons. researchgate.net The electron-withdrawing effect of the ammonium group causes a downfield shift for the proton at the C1 position (H1).

The spectrum is expected to show distinct signals for the vinyl proton (H3), the methine proton adjacent to the ammonium group (H1), and the methylene (B1212753) protons (H4, H5, H6) of the cyclohexene (B86901) ring. The protons of the ammonium group itself often appear as a broad signal that can exchange with deuterium (B1214612) in solvents like D₂O. hw.ac.uk Key information such as chemical shifts and coupling constants (J), which describe the interaction between neighboring protons, are critical for structural assignment. ubc.ca

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

|---|---|---|---|

| H1 (CH-N) | 3.5 - 4.0 | Multiplet | J(H1-H6a), J(H1-H6b) |

| H3 (=CH) | 6.0 - 6.5 | Triplet or Doublet of doublets | J(H3-H4a), J(H3-H4b) |

| H4 (CH₂) | 2.0 - 2.5 | Multiplet | |

| H5 (CH₂) | 1.7 - 2.2 | Multiplet | |

| H6 (CH₂) | 1.9 - 2.4 | Multiplet |

Note: Predicted values are based on general principles and data from analogous structures. Actual values may vary depending on the solvent and experimental conditions.

Carbon-13 (¹³C) NMR spectroscopy provides a signal for each unique carbon atom in a molecule, offering direct insight into the carbon skeleton. In this compound, six distinct signals are expected, corresponding to the six carbon atoms of the cyclohexene ring.

The chemical shifts are heavily influenced by the substituents. The carbon atom bonded to the bromine (C2) and the carbon atom bonded to the ammonium group (C1) are expected to be shifted downfield due to the electronegativity of these groups. docbrown.info The two sp² hybridized carbons of the double bond (C2 and C3) will appear in the typical alkene region of the spectrum (120-140 ppm). libretexts.org

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C1 (CH-N) | 50 - 60 |

| C2 (C-Br) | 125 - 135 |

| C3 (=CH) | 130 - 140 |

| C4 (CH₂) | 25 - 35 |

| C5 (CH₂) | 20 - 30 |

Note: Predicted values are based on general principles and data from analogous structures. Actual values may vary depending on the solvent and experimental conditions.

To unambiguously assign all proton and carbon signals, multi-dimensional NMR experiments are employed. Techniques like Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are particularly powerful.

COSY (¹H-¹H Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. A COSY spectrum of this compound would show cross-peaks connecting H1 to the H6 protons, H3 to the H4 protons, and correlations between the adjacent methylene protons (H4-H5, H5-H6).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. An HSQC spectrum would show a cross-peak for each C-H bond, definitively linking each proton signal to its corresponding carbon signal (e.g., H1 with C1, H3 with C3, etc.). This is crucial for confirming the assignments made from one-dimensional spectra.

These advanced techniques provide a detailed connectivity map of the molecule, leaving no ambiguity in the structural assignment.

Solid-state NMR (ssNMR) is a powerful technique for characterizing materials in their solid form, providing information on molecular structure, packing, and dynamics. mdpi.com For pharmaceutical hydrochlorides, ssNMR is particularly valuable for studying crystallization processes and identifying different crystalline forms, or polymorphs. nih.govnih.gov

Using in-situ ssNMR, the crystallization of this compound from a solution can be monitored in real-time. cardiff.ac.ukrsc.org By acquiring spectra repeatedly as the material crystallizes, one can observe the emergence and growth of the solid phase. dntb.gov.ua The ¹³C chemical shifts in the solid state are highly sensitive to the local environment, meaning different polymorphs will produce distinct spectra. rsc.org Furthermore, techniques probing the chlorine nucleus (³⁵Cl ssNMR) can provide direct information about the environment of the chloride counter-ion, which is a sensitive probe of the crystal lattice and hydrogen bonding network within the hydrochloride salt. researchgate.net This methodology is critical for understanding and controlling the solid form of the active pharmaceutical ingredient.

Mass Spectrometry (MS) Characterization

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. For a compound like this compound, analysis is typically performed on the more volatile free amine form (2-Bromocyclohex-2-en-1-amine), which is generated in the hot GC injection port. h-brs.de

The mass spectrum of the free amine (molecular weight: 176.05 g/mol ) would exhibit a characteristic molecular ion peak (M⁺). nih.gov A key feature would be the presence of an M+2 peak of nearly equal intensity, which is the hallmark of a compound containing one bromine atom, due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. psu.edu

The fragmentation pattern provides further structural confirmation. Common fragmentation pathways for this molecule would include:

Loss of a bromine radical (•Br): Leading to a fragment ion at m/z ~96.

Alpha-cleavage: Fission of the C-C bond adjacent to the nitrogen atom.

Ring cleavage: Fragmentation of the cyclohexene ring structure.

Analysis of these fragments allows for the confident identification of the compound's core structure. nih.gov

Table 3: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2-Bromocyclohex-2-en-1-amine |

Atmospheric Pressure Chemical Ionization Mass Spectrometry (APCI-MS)

Atmospheric Pressure Chemical Ionization Mass Spectrometry (APCI-MS) is a soft ionization technique particularly suited for the analysis of relatively non-polar and volatile compounds. In the context of this compound, APCI-MS would be employed to determine its molecular weight and obtain information about its elemental composition and structure through fragmentation analysis.

The ionization process in APCI typically involves the protonation of the analyte molecule in the gas phase. For 2-Bromocyclohex-2-en-1-amine, this would result in the formation of a protonated molecular ion, [M+H]⁺. Given the presence of bromine, the mass spectrum would exhibit a characteristic isotopic pattern for this ion, with two peaks of nearly equal intensity separated by two mass units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes).

Under typical APCI conditions, some in-source fragmentation can be expected. The fragmentation of the protonated molecule would likely proceed through pathways common to aliphatic and cyclic amines. Alpha-cleavage, the cleavage of the carbon-carbon bond adjacent to the nitrogen atom, is a dominant fragmentation pathway for amines. libretexts.org For 2-Bromocyclohex-2-en-1-amine, this could lead to the loss of a C₂H₄ fragment from the cyclohexene ring, resulting in a significant fragment ion. Another potential fragmentation pathway could involve the loss of the bromine atom or hydrogen bromide (HBr).

A detailed analysis of the fragmentation pattern would provide valuable insights into the connectivity of the molecule. High-resolution mass spectrometry would further allow for the determination of the exact mass of the molecular ion and its fragments, confirming the elemental composition.

Table 1: Expected APCI-MS Data for 2-Bromocyclohex-2-en-1-amine

| Ion | Expected m/z (⁷⁹Br) | Expected m/z (⁸¹Br) | Remarks |

| [M+H]⁺ | 176.0070 | 178.0050 | Protonated molecular ion |

| [M-Br]⁺ | 96.0808 | 96.0808 | Loss of bromine radical |

| [M+H-HBr]⁺ | 95.0730 | 95.0730 | Loss of hydrogen bromide |

Note: The m/z values are calculated based on the monoisotopic masses of the elements.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is another soft ionization technique that is highly effective for polar and ionic compounds. As this compound is a salt, it is well-suited for analysis by ESI-MS. This technique is expected to readily produce the protonated molecular ion of the free amine, [M+H]⁺, in the positive ion mode.

The primary ion observed in the ESI-mass spectrum would be the protonated molecule of 2-Bromocyclohex-2-en-1-amine, with the characteristic isotopic signature of bromine. The predicted collision cross-section (CCS) values, which relate to the ion's shape and size in the gas phase, can be computationally estimated. uni.lu For the [M+H]⁺ ion of 2-Bromocyclohex-2-en-1-amine, the predicted CCS is approximately 130.3 Ų. uni.lu

In addition to the protonated molecule, other adduct ions might be observed depending on the solvent system used. For instance, adducts with sodium ([M+Na]⁺) or potassium ([M+K]⁺) ions are commonly seen. uni.lu Tandem mass spectrometry (MS/MS) experiments could be performed on the isolated [M+H]⁺ ion to induce fragmentation and obtain structural information, similar to what would be expected in APCI-MS.

Table 2: Predicted ESI-MS Adducts for 2-Bromocyclohex-2-en-1-amine

| Adduct | Predicted m/z (for ⁷⁹Br) | Predicted CCS (Ų) |

| [M+H]⁺ | 176.0069 | 130.3 |

| [M+Na]⁺ | 197.9889 | 140.2 |

| [M+K]⁺ | 213.9628 | 129.6 |

| [M+NH₄]⁺ | 193.0335 | 153.4 |

Source: Predicted data from PubChemLite. uni.lu

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for the identification of functional groups within a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its various structural features.

The formation of the hydrochloride salt protonates the primary amine group to form an ammonium salt (-NH₃⁺). This results in distinct changes in the N-H stretching region compared to the free amine. The N-H stretching vibrations of the -NH₃⁺ group are expected to appear as a broad band in the range of 3000-2800 cm⁻¹. nih.gov This broadening is due to extensive hydrogen bonding in the solid state.

Other key functional groups will also give rise to characteristic absorption bands. The C=C stretching vibration of the cyclohexene ring is expected to appear in the region of 1650-1600 cm⁻¹. The C-Br stretching vibration will be observed in the fingerprint region, typically below 700 cm⁻¹. The spectrum will also feature C-H stretching vibrations for the sp² and sp³ hybridized carbons, as well as various bending vibrations that are characteristic of the cyclohexene ring structure.

Table 3: Expected IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber Range (cm⁻¹) | Vibration Type |

| -NH₃⁺ | 3000 - 2800 (broad) | N-H stretching |

| C-H (sp²) | 3100 - 3000 | C-H stretching |

| C-H (sp³) | 3000 - 2850 | C-H stretching |

| C=C | 1650 - 1600 | C=C stretching |

| -NH₃⁺ | 1600 - 1500 | N-H bending (asymmetric) |

| -NH₃⁺ | ~1500 | N-H bending (symmetric) |

| C-N | 1250 - 1020 | C-N stretching |

| C-Br | < 700 | C-Br stretching |

X-ray Diffraction (XRD) Techniques

X-ray diffraction techniques are indispensable for the definitive determination of the three-dimensional atomic arrangement in crystalline solids.

Single-crystal X-ray diffraction (SC-XRD) provides the most precise and unambiguous structural information for a crystalline compound. To perform this analysis, a suitable single crystal of this compound would need to be grown.

The SC-XRD experiment would yield the precise coordinates of each atom in the crystal lattice. From this data, a detailed molecular structure can be determined, including accurate bond lengths, bond angles, and torsion angles. This would confirm the connectivity of the atoms and provide insights into the conformation of the cyclohexene ring. Furthermore, the analysis would reveal the stereochemistry of the molecule.

In addition to the molecular structure, SC-XRD elucidates the crystal packing, showing how the molecules are arranged in the solid state. This includes the identification of intermolecular interactions, such as hydrogen bonds between the ammonium group and the chloride ion, which are crucial for the stability of the crystal lattice. The analysis would also determine the crystal system, space group, and unit cell parameters.

Table 4: Expected Information from Single-Crystal XRD of this compound

| Parameter | Information Provided |

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | Symmetry of the crystal lattice |

| Unit Cell Dimensions | a, b, c, α, β, γ |

| Atomic Coordinates | Precise location of each atom |

| Bond Lengths & Angles | Geometric parameters of the molecule |

| Torsion Angles | Conformational details of the ring |

| Hydrogen Bonding | Intermolecular interactions |

| Crystal Packing | Arrangement of molecules in the crystal |

Powder X-ray diffraction (PXRD) is a versatile technique used to analyze the solid-state properties of a bulk crystalline sample. Unlike SC-XRD, which requires a single crystal, PXRD is performed on a finely ground powder containing a large number of small crystallites.

The PXRD pattern is a fingerprint of the crystalline phase of the material. It can be used to identify the compound and assess its purity. If the crystal structure has been determined by SC-XRD, the PXRD pattern can be calculated and compared to the experimental pattern for verification.

PXRD is also a primary tool for studying polymorphism, the ability of a compound to exist in more than one crystalline form. Different polymorphs of a substance can have different physical properties, and PXRD can be used to identify and distinguish between them. Furthermore, PXRD can be used to determine the degree of crystallinity of a sample and to monitor phase transitions as a function of temperature or other variables.

Table 5: Applications of Powder XRD for this compound

| Application | Description |

| Phase Identification | Matching the diffraction pattern to a database or a calculated pattern. |

| Purity Analysis | Detection of crystalline impurities. |

| Polymorph Screening | Identification of different crystalline forms. |

| Crystallinity Assessment | Determining the proportion of crystalline to amorphous material. |

| Lattice Parameter Refinement | Precise determination of the unit cell dimensions from the powder data. |

Computational Chemistry and Theoretical Studies of 2 Bromocyclohex 2 En 1 Amine Hydrochloride

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic environment of 2-Bromocyclohex-2-en-1-amine hydrochloride. These methods, which solve the Schrödinger equation for the molecule, reveal the distribution of electrons and the energies of molecular orbitals. This information is crucial for predicting the molecule's stability, reactivity, and spectroscopic properties.

The presence of a bromine atom, an amino group, and a double bond within the cyclohexene (B86901) ring creates a complex electronic system. The bromine atom, being highly electronegative, withdraws electron density from the ring through an inductive effect. Conversely, the nitrogen of the amine group can donate electron density to the ring system. The interplay of these electronic effects significantly influences the molecule's reactivity. For instance, the electron-withdrawing nature of the bromine atom can make the adjacent carbon atom susceptible to nucleophilic attack.

Key electronic properties that can be calculated include the molecule's dipole moment, polarizability, and the energies of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, as a smaller gap generally indicates higher reactivity. researchgate.netyoutube.comschrodinger.com

Table 1: Illustrative Calculated Electronic Properties (Note: The following data are illustrative for a molecule of this type and are not from a specific published study on this compound)

| Property | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Region of electron donation |

| LUMO Energy | -1.2 eV | Region of electron acceptance |

| HOMO-LUMO Gap | 5.3 eV | Indicator of chemical reactivity and stability |

| Dipole Moment | 3.2 D | Measure of the molecule's overall polarity |

Conformational Analysis and Dynamics of Cyclohexenylamine Systems

The cyclohexene ring in this compound is not planar and can adopt several conformations. maricopa.eduresearchgate.netpressbooks.pub The most stable conformation is typically a "half-chair" or "sofa" form, which minimizes both angle and torsional strain. The positions of the substituents (bromine and amine groups) can be either axial-like or equatorial-like, leading to different stereoisomers with varying stabilities.

Conformational analysis involves calculating the potential energy surface of the molecule to identify the lowest energy conformers and the energy barriers between them. This is often achieved through systematic or stochastic searches of the conformational space. The relative energies of different conformers are influenced by steric interactions between the substituents and the ring. For instance, a bulky substituent generally prefers an equatorial position to minimize steric hindrance. maricopa.edu

The dynamics of the cyclohexenylamine system can be studied using molecular dynamics simulations, which model the movement of atoms over time. These simulations can reveal the flexibility of the ring and the rates of interconversion between different conformations.

Prediction of Spectroscopic Parameters (e.g., NMR, MS fragmentation patterns)

Computational chemistry is a powerful tool for predicting the spectroscopic properties of molecules, which can aid in their experimental characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts of this compound. researchgate.netnih.govmdpi.comosu.edu These calculations are typically performed using methods like the Gauge-Independent Atomic Orbital (GIAO) method, often in conjunction with DFT. The predicted chemical shifts are sensitive to the molecule's geometry and electronic environment. By comparing the calculated spectra for different possible isomers or conformers with experimental data, the correct structure can be determined.

Mass Spectrometry (MS): The fragmentation patterns observed in mass spectrometry can also be modeled computationally. nih.govresearchgate.netnih.govresearchgate.netmdpi.com By calculating the energies of different fragmentation pathways, it is possible to predict the most likely fragments that will be observed upon ionization. This can help in interpreting experimental mass spectra and confirming the molecular structure. For this compound, likely fragmentation pathways could involve the loss of the bromine atom, the amine group, or cleavage of the cyclohexene ring.

Table 2: Illustrative Predicted Spectroscopic Data (Note: The following data are illustrative for a molecule of this type and are not from a specific published study on this compound)

| Spectroscopic Parameter | Predicted Value/Fragment | Significance |

|---|---|---|

| ¹H NMR Chemical Shift (H attached to C with NH₂) | ~4.1 ppm | Sensitive to the electronic environment of the amine group |

| ¹³C NMR Chemical Shift (C with Br) | ~125 ppm | Influenced by the electronegativity of the bromine atom |

| Major MS Fragment (m/z) | [M-Br]⁺ | Loss of the bromine atom is a common fragmentation pathway for bromoalkanes |

| Another MS Fragment (m/z) | [M-NH₂]⁺ | Loss of the amine group can also be a favorable fragmentation |

Reaction Pathway Modeling and Transition State Characterization

Computational methods can be used to model the mechanisms of chemical reactions involving this compound. rsc.orgnih.govnih.govresearchgate.netstanford.edu This involves locating the transition state structures that connect reactants and products on the potential energy surface. The energy of the transition state determines the activation energy of the reaction, which in turn governs the reaction rate.

For example, the nucleophilic substitution of the bromine atom could be modeled. By calculating the energy profile for the approach of a nucleophile to the carbon atom bearing the bromine, the transition state can be characterized, and the feasibility of the reaction can be assessed. These calculations can provide detailed information about the geometry of the transition state and the nature of bond-breaking and bond-forming processes.

Application of Molecular Orbital Theory to Bonding and Reactivity

Molecular Orbital (MO) theory provides a framework for understanding the bonding and reactivity of this compound at a fundamental level. youtube.com The shapes and energies of the molecular orbitals, particularly the frontier orbitals (HOMO and LUMO), are key to this understanding.

The HOMO is the orbital from which the molecule is most likely to donate electrons, while the LUMO is the orbital to which it is most likely to accept electrons. The spatial distribution of these orbitals can indicate the likely sites of electrophilic and nucleophilic attack. For instance, a large HOMO lobe on a particular atom suggests that it is a likely site for electrophilic attack. Conversely, a large LUMO lobe indicates a site susceptible to nucleophilic attack.

Density Functional Theory (DFT) for Structural and Energetic Insights

Density Functional Theory (DFT) is one of the most widely used computational methods for studying molecules of the size and complexity of this compound. arxiv.orgnih.govresearchgate.netresearchgate.netnih.gov DFT methods are based on the principle that the energy of a molecule can be determined from its electron density.

DFT calculations can provide accurate predictions of a wide range of properties, including:

Optimized Geometries: Bond lengths, bond angles, and dihedral angles of the most stable conformer.

Energetics: Relative energies of different isomers and conformers, heats of formation, and reaction energies.

Electronic Properties: As discussed earlier, properties such as the HOMO-LUMO gap and dipole moment can be calculated with good accuracy.

The choice of the functional and basis set is crucial for obtaining reliable results with DFT. Different functionals are suited for different types of chemical problems, and their performance should be benchmarked against experimental data or higher-level calculations where possible.

Stereochemical Aspects and Chirality of 2 Bromocyclohex 2 En 1 Amine Hydrochloride

Enantiomeric and Diastereomeric Considerations in Cyclohexenylamine Derivatives

Cyclohexenylamine derivatives, such as 2-Bromocyclohex-2-en-1-amine, possess at least one stereocenter at the carbon atom to which the amine group is attached. This gives rise to the existence of enantiomers, which are non-superimposable mirror images of each other. These enantiomers exhibit identical physical and chemical properties in an achiral environment but differ in their interaction with plane-polarized light and other chiral molecules.

The interplay between the stereocenter at C1 and the C2-C3 double bond in 2-Bromocyclohex-2-en-1-amine introduces elements of allylic strain and conformational preferences that can affect the stability and reactivity of its stereoisomers. The conformational flexibility of the cyclohexene (B86901) ring, which typically adopts a half-chair conformation, further contributes to the complexity of its stereochemical landscape.

Asymmetric Synthesis Methodologies for Chiral 2-Bromocyclohex-2-en-1-amine Hydrochlorides

The synthesis of enantiomerically pure or enriched chiral amines is a significant focus in organic chemistry. For a molecule like 2-Bromocyclohex-2-en-1-amine hydrochloride, several asymmetric synthesis strategies can be envisioned, drawing from established methodologies for the synthesis of chiral allylic and cyclic amines.

One prominent approach involves the use of chiral auxiliaries . wikipedia.orgsigmaaldrich.com A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. wikipedia.org For instance, a prochiral precursor like 2-bromocyclohex-2-en-1-one (B1278525) could be reacted with a chiral amine to form a chiral imine. Subsequent reduction of this imine would proceed with facial selectivity dictated by the chiral auxiliary, leading to the formation of one enantiomer of the desired amine in excess. The auxiliary can then be cleaved and recovered. Common chiral auxiliaries include those derived from amino alcohols, such as pseudoephedrine. wikipedia.org

Another powerful strategy is asymmetric catalysis . This involves the use of a chiral catalyst to control the stereochemical outcome of a reaction. For the synthesis of chiral 2-Bromocyclohex-2-en-1-amine, a catalytic asymmetric reductive amination of 2-bromocyclohex-2-en-1-one would be a direct approach. This could be achieved using a chiral catalyst, such as a chiral phosphoric acid or a transition metal complex with a chiral ligand, in the presence of an ammonia (B1221849) source. nih.gov Furthermore, palladium-catalyzed asymmetric allylic amination reactions are well-established for the synthesis of chiral allylic amines and could be adapted for this system. acs.org

Enzyme-catalyzed reactions also offer a highly selective means of producing chiral amines. Transaminases, for example, can catalyze the asymmetric amination of ketones to produce chiral primary amines with high enantiomeric excess. The use of an engineered transaminase could potentially be applied to the synthesis of 2-Bromocyclohex-2-en-1-amine from its corresponding ketone precursor.

Below is a table summarizing potential asymmetric synthesis strategies:

| Methodology | Description | Key Reagents/Catalysts |

|---|---|---|

| Chiral Auxiliary | Temporary incorporation of a chiral group to direct a stereoselective reaction. | Pseudoephedrine, Evans oxazolidinones, etc. wikipedia.org |

| Asymmetric Catalysis | Use of a chiral catalyst to control stereoselectivity. | Chiral phosphoric acids, transition metal complexes with chiral ligands (e.g., BINAP, BOX). nih.gov |

| Biocatalysis | Use of enzymes to catalyze a stereoselective transformation. | Transaminases, imine reductases. |

Determination of Absolute and Relative Stereochemistry

Once a chiral compound has been synthesized, it is crucial to determine its stereochemical purity (enantiomeric excess) and the absolute configuration of its stereocenters. Several analytical techniques are employed for this purpose.

High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase is a common method for separating enantiomers and determining their ratio. The differential interaction of the enantiomers with the chiral stationary phase leads to different retention times, allowing for their quantification.

Nuclear Magnetic Resonance (NMR) spectroscopy can be used to determine the absolute configuration by converting the enantiomeric amine into diastereomers through reaction with a chiral derivatizing agent, such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) or its acid chloride. usm.edu The resulting diastereomers will have distinct NMR spectra, and analysis of the chemical shift differences can allow for the assignment of the absolute configuration at the chiral center.

X-ray crystallography provides an unambiguous determination of the absolute configuration of a molecule, provided that a suitable single crystal can be obtained. This technique maps the electron density of the molecule in the crystal lattice, revealing the precise three-dimensional arrangement of its atoms.

Circular Dichroism (CD) spectroscopy , which measures the differential absorption of left and right circularly polarized light, can also be a powerful tool for assigning the absolute configuration of chiral molecules, including amines.

The following table outlines common methods for stereochemical determination:

| Technique | Principle | Application |

|---|---|---|

| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. | Determination of enantiomeric excess. |

| NMR with Chiral Derivatizing Agents | Formation of diastereomers with distinct NMR spectra. | Determination of absolute configuration. usm.edu |

| X-ray Crystallography | Diffraction of X-rays by a single crystal to determine the 3D structure. | Unambiguous determination of absolute configuration. |

| Circular Dichroism (CD) Spectroscopy | Differential absorption of circularly polarized light by chiral molecules. | Assignment of absolute configuration. |

Influence of Stereochemistry on Reaction Outcomes and Synthetic Utility

The stereochemistry of a chiral molecule like this compound can profoundly influence the outcome of its reactions. In reactions that form a new stereocenter, the existing chiral center can direct the stereochemical course of the reaction, leading to the preferential formation of one diastereomer over another. This phenomenon is known as diastereoselectivity.

For instance, if the amine group of a single enantiomer of 2-Bromocyclohex-2-en-1-amine were to be acylated and then the resulting amide subjected to a reaction at the double bond (e.g., epoxidation or dihydroxylation), the approach of the reagent would likely be influenced by the stereochemistry at C1. The bulky substituent at C1 could sterically hinder one face of the double bond, leading to the formation of a specific diastereomer of the product.

The synthetic utility of enantiomerically pure this compound lies in its potential as a chiral building block for the synthesis of more complex molecules. For example, the bromine atom can participate in cross-coupling reactions, while the amine group can be further functionalized. By starting with a stereochemically defined building block, chemists can control the stereochemistry of the final product, which is particularly important in the synthesis of pharmaceuticals and natural products where only one stereoisomer may exhibit the desired biological activity. The stereochemical information embedded in the chiral amine can be transferred to new stereocenters created during the synthetic sequence.

Racemization Pathways in Chiral Cycloalkenylamine Systems

Racemization is the process by which an enantiomerically pure or enriched substance is converted into a racemic mixture. For chiral cycloalkenylamines, several potential pathways for racemization exist, and understanding these is crucial for maintaining the stereochemical integrity of the compound.

One possible mechanism involves the reversible formation of an achiral intermediate. For instance, under certain conditions, the amine could undergo a reversible elimination to form an achiral imine, followed by a non-stereoselective re-addition of a proton and a nucleophile, leading to a racemic mixture.

For allylic amines, racemization can also occur through transition metal-catalyzed processes. For example, palladium catalysts can facilitate the formation of a planar, achiral π-allyl complex. rsc.org Subsequent nucleophilic attack on this complex can occur from either face, leading to a racemic product. rsc.org

In the case of 2-Bromocyclohex-2-en-1-amine, the presence of the bromine atom could potentially influence racemization pathways. For example, under basic conditions, a deprotonation-reprotonation sequence at the chiral center could lead to racemization if the resulting carbanion is planar or rapidly inverting. However, the acidity of the α-proton to the amine is generally low.

Thermal racemization through reversible ring-opening is another possibility for some cyclic amines, leading to an achiral intermediate that can re-close to form either enantiomer. rsc.org The stability of the chiral center in this compound will depend on the specific reaction conditions, such as temperature, pH, and the presence of catalysts.

Q & A

Q. What are the established synthetic routes for 2-Bromocyclohex-2-en-1-amine hydrochloride, and what key reaction parameters influence yield?

- Methodological Answer : The synthesis typically involves bromination of cyclohexenamine derivatives or direct amination of brominated precursors. For example, analogous routes to Memantine hydrochloride synthesis (via brominated adamantane) highlight the use of nucleophilic substitution (e.g., thiourea-mediated amination) . Key parameters include:

- Solvent selection : Polar aprotic solvents (e.g., propylene glycol) enhance reaction rates by stabilizing transition states.

- Temperature control : Multi-stage heating (e.g., 160°C for activation, 80°C for completion) optimizes intermediate stability .

- Catalysts : Acidic/basic conditions (e.g., HCl·EA) facilitate protonation of intermediates for efficient amine formation .

Q. How is this compound characterized structurally, and what analytical techniques are critical for validation?

- Methodological Answer : Structural confirmation requires a combination of:

- NMR spectroscopy : H and C NMR identify bromine-induced deshielding in the cyclohexene ring and amine proton environments .

- Mass spectrometry (MS) : Molecular ion peaks (e.g., [M+H]) validate molecular weight, while fragmentation patterns confirm substituent placement .

- Infrared (IR) spectroscopy : Stretching frequencies for C-Br (~550–600 cm) and N-H (~3300 cm) bonds confirm functional groups .

Q. What are the stability considerations for storing this compound, and how do environmental factors impact degradation?

- Methodological Answer :

- Moisture sensitivity : Hydrolysis of the C-Br bond is accelerated in humid conditions; store in desiccated environments (<5% RH) .

- Light sensitivity : UV exposure may induce radical bromine elimination; use amber glassware or opaque containers .

- Temperature : Long-term storage at ≤4°C minimizes thermal decomposition .

Advanced Research Questions

Q. How can computational chemistry be applied to predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate transition-state geometries to assess steric and electronic effects of the cyclohexene ring on bromine leaving-group ability .

- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) to predict regioselectivity in drug design applications .

- Reaxys/PISTACHIO databases : Cross-reference synthetic feasibility of proposed derivatives using heuristic algorithms .

Q. What strategies resolve contradictory data in reported reaction yields for brominated cyclohexenamine derivatives?

- Methodological Answer :

- Reproducibility audits : Compare reaction scales (e.g., micro vs. bulk) and purity of starting materials (e.g., HPLC vs. crude) .

- Kinetic analysis : Use in-situ monitoring (e.g., FTIR or Raman spectroscopy) to identify side reactions (e.g., over-bromination) .

- Statistical Design of Experiments (DoE) : Apply factorial designs to isolate variables (e.g., solvent polarity, catalyst loading) affecting yield .

Q. What are the challenges in designing enantioselective syntheses of this compound, and how can chiral auxiliaries or catalysts address them?

- Methodological Answer :

- Chiral resolution : Use HPLC with chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) to separate enantiomers .

- Asymmetric catalysis : Employ palladium-based catalysts with BINAP ligands to induce stereocontrol during amination .

- Dynamic kinetic resolution : Leverage reversible ring-opening of the cyclohexene intermediate to bias enantiomer formation .

Q. How do steric and electronic effects of the bromine substituent influence the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

- Methodological Answer :

- Steric effects : The bulky cyclohexene ring may hinder transmetallation; optimize using smaller ligands (e.g., triphenylphosphine vs. XPhos) .

- Electronic effects : Bromine’s electron-withdrawing nature activates the C-Br bond for oxidative addition; screen Pd catalysts (e.g., Pd(OAc) vs. PdCl) for efficiency .

- Solvent systems : DMF/HO mixtures enhance solubility of boronic acid partners in aqueous-compatible conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.